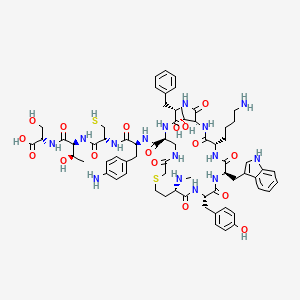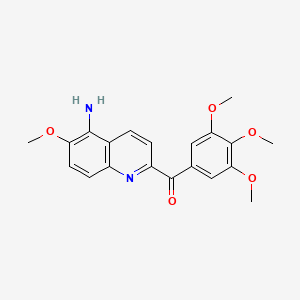
Unii-QM5ysf1QO1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P2045 est un analogue peptidique synthétique de la somatostatine, un neuropeptide qui régule le système endocrinien et affecte la neurotransmission et la prolifération cellulaire. P2045 est spécifiquement conçu pour se lier avec une forte affinité au sous-type de récepteur de la somatostatine 2 (SSTR2), qui est surexprimé dans divers types de tumeurs, y compris les cancers du pancréas et du poumon .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
P2045 est synthétisé en utilisant la synthèse peptidique en phase solide (SPPS), une méthode qui permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante. La séquence peptidique de P2045 comprend une séquence chélatante qui forme des complexes stables avec des radio-isotopes métalliques et un pharmacophore de liaison au SSTR—la séquence peptidique Tyr-D-Trp-Lys-Thr .
Méthodes de production industrielle
La production industrielle de P2045 implique une SPPS à grande échelle, suivie d'une purification par chromatographie liquide haute performance (HPLC). Le peptide purifié est ensuite lyophilisé pour obtenir le produit final. Pour les applications thérapeutiques, P2045 est marqué avec des radio-isotopes tels que le rhénium-188 ou le technétium-99 .
Analyse Des Réactions Chimiques
Types de réactions
P2045 subit plusieurs types de réactions chimiques, notamment:
Affinité de liaison: P2045 se lie avec une forte affinité au SSTR2, ce qui est essentiel pour ses effets thérapeutiques ciblés.
Réactifs et conditions courants
Rhénium-188: Utilisé pour le marquage thérapeutique de P2045, fournissant une forte énergie de radiation bêta pour la radiothérapie ciblée.
Technétium-99: Utilisé pour l'imagerie diagnostique, fournissant une radiation gamma appropriée pour les applications d'imagerie.
Principaux produits formés
188 Re-P2045 (Tozaride): Un composé thérapeutique délivrant une radiation bêta cytotoxique aux cellules tumorales cibles.
99m Tc-P2045: Un agent d'imagerie utilisé à des fins diagnostiques.
Applications de recherche scientifique
P2045 a plusieurs applications de recherche scientifique, notamment:
Thérapie du cancer: P2045 est utilisé en radiothérapie ciblée pour traiter les tumeurs qui surexpriment le SSTR2, telles que les cancers du pancréas et du poumon
Imagerie diagnostique: P2045 marqué au technétium-99 est utilisé pour l'imagerie des tumeurs, permettant une localisation précise et un suivi de la progression du cancer.
Recherche endocrinienne: La capacité de P2045 à se lier aux récepteurs de la somatostatine en fait un outil précieux pour étudier le système endocrinien et sa régulation.
Mécanisme d'action
P2045 exerce ses effets en se liant avec une forte affinité au SSTR2, qui est surexprimé dans certaines tumeurs. Lors de la liaison, P2045 délivre une radiation cytotoxique (lorsqu'il est marqué au rhénium-188) directement aux cellules tumorales, provoquant la mort cellulaire. Cette approche ciblée minimise les dommages aux tissus sains environnants . Les cibles moléculaires impliquées comprennent les récepteurs de la somatostatine couplés aux protéines G, en particulier le SSTR2 .
Applications De Recherche Scientifique
P2045 has several scientific research applications, including:
Cancer Therapy: P2045 is used in targeted radiotherapy for treating tumors that overexpress SSTR2, such as pancreatic and lung cancers
Diagnostic Imaging: P2045 labeled with technetium-99 is used for imaging tumors, allowing for precise localization and monitoring of cancer progression.
Endocrine Research: P2045’s ability to bind to somatostatin receptors makes it a valuable tool for studying the endocrine system and its regulation.
Mécanisme D'action
P2045 exerts its effects by binding with high affinity to SSTR2, which is overexpressed in certain tumors. Upon binding, P2045 delivers cytotoxic radiation (when labeled with rhenium-188) directly to the tumor cells, causing cell death. This targeted approach minimizes damage to surrounding healthy tissues . The molecular targets involved include the G-protein-coupled somatostatin receptors, particularly SSTR2 .
Comparaison Avec Des Composés Similaires
Composés similaires
Octreotide: Un autre analogue de la somatostatine utilisé pour traiter les tumeurs neuroendocrines.
Lanreotide: Un analogue de la somatostatine à action prolongée utilisé à des fins thérapeutiques similaires.
Unicité de P2045
P2045 est unique en raison de sa forte affinité pour le SSTR2 et de sa capacité à former des complexes stables avec les radio-isotopes métalliques, ce qui le rend très efficace pour les applications thérapeutiques et diagnostiques . Contrairement aux autres analogues de la somatostatine, P2045 est spécifiquement optimisé pour la liaison aux radio-isotopes, améliorant son efficacité en radiothérapie et en imagerie ciblées .
Propriétés
Numéro CAS |
259746-53-7 |
|---|---|
Formule moléculaire |
C68H91N15O17S2 |
Poids moléculaire |
1454.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2-[[(6S,9S,12S,15S,18R,21S,24S)-15-(4-aminobutyl)-9-benzyl-12-[(1R)-1-hydroxyethyl]-21-[(4-hydroxyphenyl)methyl]-18-(1H-indol-3-ylmethyl)-24-(methylamino)-3,8,11,14,17,20,23-heptaoxo-1-thia-4,7,10,13,16,19,22-heptazacyclohexacosane-6-carbonyl]amino]-3-(4-aminophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C68H91N15O17S2/c1-36(85)56-66(97)78-50(27-38-11-5-4-6-12-38)61(92)79-52(64(95)76-49(28-39-16-20-42(70)21-17-39)62(93)81-54(34-101)65(96)83-57(37(2)86)67(98)80-53(33-84)68(99)100)32-73-55(88)35-102-26-24-46(71-3)58(89)75-48(29-40-18-22-43(87)23-19-40)60(91)77-51(30-41-31-72-45-14-8-7-13-44(41)45)63(94)74-47(59(90)82-56)15-9-10-25-69/h4-8,11-14,16-23,31,36-37,46-54,56-57,71-72,84-87,101H,9-10,15,24-30,32-35,69-70H2,1-3H3,(H,73,88)(H,74,94)(H,75,89)(H,76,95)(H,77,91)(H,78,97)(H,79,92)(H,80,98)(H,81,93)(H,82,90)(H,83,96)(H,99,100)/t36-,37-,46+,47+,48+,49+,50+,51-,52+,53+,54+,56+,57+/m1/s1 |
Clé InChI |
XHSSOIYLVICPLQ-HXGXKZBXSA-N |
SMILES isomérique |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@@H](CNC(=O)CSCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC)C(=O)N[C@@H](CC5=CC=C(C=C5)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)O)CC6=CC=CC=C6)O |
SMILES canonique |
CC(C1C(=O)NC(C(=O)NC(CNC(=O)CSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC)C(=O)NC(CC5=CC=C(C=C5)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)CC6=CC=CC=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B10752785.png)
![(1S,2S,13R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B10752807.png)
![(S)-2-(tert-Butoxy)-2-(7-(4-chlorophenyl)-5-methyl-2-(1-methyl-3-(1-(oxetan-3-yl)piperidin-4-yl)-1H-indazol-5-yl)benzo[d]thiazol-6-yl)acetic acid](/img/structure/B10752815.png)

![[19-[2-[[2-[2-[3-[2-[2-[[2-[[10,19-Diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxy]-2,2-bis[2-[2-[[2-[[10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxymethyl]propoxy]ethoxy]acetyl]amino]acetyl]oxy-10,19-diethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B10752840.png)
![2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B10752841.png)

![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B10752848.png)
![(4aS,7E,7aS)-7-[[(4aS,7aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752857.png)
![N-[2-[1-(2-bicyclo[2.2.1]hept-5-enylmethylcarbamoylsulfamoyl)piperidin-4-yl]ethyl]-2-methoxypyridine-3-carboxamide](/img/structure/B10752860.png)
![(2R,10R)-3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B10752872.png)
![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B10752874.png)
![7-Fluoro-3-[(2-fluoro-4-iodophenyl)amino]furo[3,2-c]pyridine-2-carboxylic acid N-[((S)-2-hydroxypropyl)oxy]amide](/img/structure/B10752880.png)
![(2S,3S)-2-[4-[4-[(2R)-2,3-dihydroxypropoxy]phenyl]-2,5-dioxoimidazolidin-1-yl]-N-(2-fluoro-4-iodophenyl)-3-phenylbutanamide](/img/structure/B10752887.png)
